(2R,3S)-2-aminobutane-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-aminobutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Importance of Chiral Amino Diols in Contemporary Organic Chemistry
Chiral amino diols are a class of organic compounds that possess both an amino group and two hydroxyl groups, with at least one stereocenter. jst.go.jp This combination of functional groups, often in a specific spatial arrangement, imparts unique chemical properties that are highly sought after in modern organic synthesis. acs.org
The significance of chiral amino diols stems from their widespread presence in biologically active molecules and their utility as versatile building blocks and ligands in asymmetric catalysis. jst.go.jpacs.org The dual functionality of an amine and two alcohols allows for a range of chemical transformations, making them valuable intermediates in the synthesis of complex natural products and pharmaceuticals. acs.org The inherent chirality of these molecules is crucial, as the biological activity of many compounds is dependent on their specific stereoisomeric form. cymitquimica.com
2r,3s 2 Aminobutane 1,3 Diol As a Defined Chiral Scaffold
(2R,3S)-2-aminobutane-1,3-diol, also known by synonyms such as L-allo-Threoninol, is a specific stereoisomer of 2-aminobutane-1,3-diol (B11762401). nih.gov Its structure is characterized by two chiral centers at the C2 and C3 positions, with the amino and hydroxyl groups arranged in a defined three-dimensional orientation. nih.govcymitquimica.com This precise stereochemistry is fundamental to its applications as a chiral scaffold.
A chiral scaffold serves as a foundational molecular framework upon which more complex structures can be built, with the scaffold's chirality directing the stereochemical outcome of subsequent reactions. The defined spatial arrangement of the functional groups in this compound allows for predictable and controlled synthetic transformations.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C4H11NO2 nih.gov |
| Molecular Weight | 105.14 g/mol nih.gov |
| Synonyms | L-allo-Threoninol, trans-2-Aminobutane-1,3-diol nih.gov |
| InChI Key | MUVQIIBPDFTEKM-IUYQGCFVSA-N nih.gov |
| SMILES | CC@@HO nih.gov |
Overview of Research Directions and Applications
Stereoselective Chemical Synthesis Routes
Chemical synthesis provides a powerful toolkit for constructing the precise three-dimensional architecture of chiral amino diols. Key strategies focus on the stereocontrolled introduction of amino and hydroxyl functional groups. Generally, synthetic strategies involve either the insertion of these groups into a precursor molecule with the correct stereochemistry or the formation of a new bond between two existing chiral centers to create the desired 2-amino-1,3-diol structure. beilstein-journals.orgnih.govbeilstein-journals.org
Reductive Methodologies for this compound Precursors
Reductive processes are fundamental in the synthesis of chiral amino alcohols from various precursors. A common approach involves the reduction of amino acids or their derivatives. For instance, L-threonine, a naturally occurring amino acid, can be reduced to produce the corresponding amino alcohol, H-Threoninol. nbinno.com More complex strategies employ reductive cleavage reactions. For example, a samarium diiodide (SmI2)-promoted reductive deamination has been applied to 5,5-disubstituted 3-oxopyrrolidine derivatives. clockss.org This reaction cleaves a carbon-nitrogen bond to yield 4,4-disubstituted 4-aminobutan-2-one (B1611400) derivatives, which can serve as precursors for further elaboration into target molecules like the coccinellid alkaloid, (-)-adalinine. clockss.org
The reaction conditions for these reductive cleavages can be fine-tuned to control the outcome. Treatment of a 3-oxopyrrolidine derivative with samarium diiodide in the presence of HMPA and methanol (B129727) resulted in the formation of a secondary alcohol in 88% yield. clockss.org By altering the proton source and omitting HMPA, the desired ketone product could be isolated in 44% yield. clockss.org
| Precursor Type | Reagent/Catalyst | Product Type | Yield | Reference |
| 5,5-disubstituted 3-oxopyrrolidine | SmI₂ / HMPA / MeOH | Secondary Alcohol | 88% | clockss.org |
| 5,5-disubstituted 3-oxopyrrolidine | SmI₂ / MeOH | Ketone | 44% | clockss.org |
| L-threonine | Reducing Agents | H-Threoninol | N/A | nbinno.com |
Aminohydroxylation Approaches for 2-amino-1,3-diols
Stereoselective aminohydroxylation is a direct and efficient method for the synthesis of 2-amino-1,3-diols from olefinic precursors. One prominent pathway begins with allylic carbamates and utilizes potassium osmate to achieve a stereoselective aminohydroxylation. beilstein-journals.orgnih.govbeilstein-journals.org This method has been successfully employed in the synthesis of a library of pinane-based 2-amino-1,3-diols, which are analogues of the biologically active molecule sphingosine. beilstein-journals.orgresearchgate.net The process involves converting a starting material like isopinocarveol (B12787810) (derived from α-pinene) into an oxazolidin-2-one through carbamate (B1207046) formation and subsequent stereoselective aminohydroxylation. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
Another advanced approach is the palladium-catalyzed intramolecular aminohydroxylation of alkenes. organic-chemistry.org This method uses hydrogen peroxide as the oxidant and water as the nucleophile, offering a greener alternative to traditional oxidants. organic-chemistry.org The reaction proceeds with high yields and excellent diastereoselectivity, producing various heterocycles that can be readily transformed into 2-amino-1,3-diols. organic-chemistry.org Mechanistic studies suggest the reaction involves an SN2-type attack of water on a high-valent palladium intermediate. organic-chemistry.org
| Method | Catalyst / Reagent | Substrate Type | Key Feature | Reference |
| Stereoselective Aminohydroxylation | Potassium osmate | Allylic carbamates | Forms oxazolidin-2-one intermediate | beilstein-journals.orgnih.govbeilstein-journals.org |
| Pd-Catalyzed Intramolecular Aminohydroxylation | Pd(OAc)₂ / H₂O₂ | Alkenes | Uses H₂O₂ as oxidant and water as nucleophile | organic-chemistry.org |
Asymmetric Aldol (B89426) Condensation Strategies in Chiral Amino Diol Formation
Asymmetric aldol reactions are a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful route to chiral building blocks. nih.govresearchgate.net A two-step strategy has been developed to synthesize chiral 1,3-diols with high enantiomeric purity. nih.govacs.org The first step involves an organocatalytic asymmetric aldol reaction between a ketone and an aldehyde to produce a chiral 1,3-keto alcohol. nih.govacs.org This reaction can be catalyzed by proline-derived organocatalysts, sometimes in conjunction with an additive like Cu(OTf)₂, to achieve high yields and excellent enantiomeric excess (>99% ee). nih.govacs.org The second step is the asymmetric reduction of the resulting keto alcohol to furnish the desired 1,3-diol. nih.govacs.org
Direct asymmetric aldol reactions using amino acid catalysts like L-proline can provide anti-1,2-diols with exceptional enantioselectivity when hydroxyacetone (B41140) is used as the aldol donor. researchgate.net Furthermore, highly diastereoselective imino-aldol reactions of functionalized esters and N-sulfinylimine fragments represent another sophisticated strategy for accessing complex amino alcohol derivatives. soton.ac.uk
| Reaction Type | Catalyst / Reagents | Substrates | Product | Stereoselectivity | Reference |
| Asymmetric Aldol Reaction & Reduction | Proline-derived organocatalyst, Cu(OTf)₂ | Ketone, Aldehyde | Chiral 1,3-diol | >99% ee | nih.govacs.org |
| Direct Asymmetric Aldol Reaction | L-proline | Hydroxyacetone, Aldehyde | anti-1,2-diol | up to >99% ee | researchgate.net |
| Imino-Aldol Reaction | N/A | Functionalized ester, N-sulfinylimine | Amino alcohol derivative | High diastereoselectivity | soton.ac.uk |
Multicomponent Reactions for Functionalized 1,3-Diols
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. frontiersin.org This approach reduces the number of synthetic steps and purification procedures, aligning with the principles of green chemistry. frontiersin.org MCRs have been developed for the synthesis of highly functionalized and complex molecules. researchgate.net
For the synthesis of 1,3-diols, a stereoselective multicomponent coupling reaction involving ketones, dienes, and bis(pinacolato)diboron (B136004) (B₂(pin)₂) has been developed. organic-chemistry.org This reaction is catalyzed by Ni(cod)₂ and P(t-Bu)₃, and a subsequent oxidation step yields the 1,3-diol as the major product. organic-chemistry.org Another example is the three-component reaction of vanillic aldehydes, N-methylthiourea, and methyl acetoacetate, which yields biologically active tetrahydropyrimidines. frontiersin.org The use of densely functionalized small molecules, such as 1,3-dicarbonyl compounds, as platforms in MCRs allows for the creation of a wide diversity of complex cyclic and acyclic structures. researchgate.netacs.org
Biocatalytic and Chemoenzymatic Syntheses
Biocatalysis offers a powerful alternative to traditional chemical synthesis, utilizing enzymes to perform reactions with high stereoselectivity under mild conditions. nih.govjove.com These methods are increasingly integrated into synthetic pathways, often in one-pot cascade reactions where multiple enzymatic steps occur sequentially. nih.govjove.com
Enzymatic Reduction Pathways for Chiral Amino Alcohols
Enzymatic reductions are widely used for the synthesis of chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) have been developed for the one-step asymmetric reductive amination of α-hydroxy ketones, using ammonia (B1221849) as the amino donor. frontiersin.org Through protein engineering techniques like iterative saturation mutagenesis, the activity of these enzymes can be significantly improved while maintaining high enantioselectivity (ee >99%). frontiersin.org In preparative-scale reactions, conversions of up to 99% have been achieved using these optimized enzymes. frontiersin.org
Enzyme cascade reactions are particularly efficient. A two- or three-step, one-pot enzymatic procedure can combine dioxygenases and pyridoxal-phosphate (PLP) decarboxylases to produce chiral amino alcohols from L-lysine. nih.gov The process involves an initial stereoselective C-H oxidation by a dioxygenase, followed by the cleavage of the carboxylic acid group by a decarboxylase, all while retaining the stereochemistry at the newly formed hydroxyl-substituted center. nih.gov Similarly, dual-enzyme cascades using a dehydrogenase for reductive amination and another for reductive hydroxylation can produce bichiral amino alcohols with high chemo- and stereoselectivity. researchgate.net Reductive amination of α-keto acids using amino acid dehydrogenases is another prominent method, often coupled with an enzymatic cofactor regeneration system to ensure high conversion and enantioselectivity (>99.5% ee). mdpi.com
| Enzyme(s) | Reaction Type | Substrate | Key Feature | Stereoselectivity/Conversion | Reference |
| Engineered Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-hydroxy ketones | Uses ammonia as amine donor | >99% ee, up to 99% conversion | frontiersin.org |
| Dioxygenase & PLP-Decarboxylase | One-pot Cascade | L-lysine | Stereoselective C-H oxidation and decarboxylation | Optically enriched product | nih.gov |
| Amino Acid Dehydrogenase & Formate Dehydrogenase | Reductive Amination | α-keto acids | Coupled with NADH cofactor regeneration | >99.5% ee, >95% yield | mdpi.com |
Transaminase-Mediated Stereoselective Amination
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. mdpi.comdiva-portal.org This capability makes them ideal for the asymmetric synthesis of chiral amines and their derivatives, including amino alcohols, from prochiral ketones. researchgate.netmbl.or.kr The key advantages of using transaminases include their high stereoselectivity, broad substrate specificity, and the elimination of the need for redox cofactor recycling that is required by dehydrogenases. mdpi.comresearchgate.net
The synthesis of chiral amino diols via this method typically involves the stereoselective amination of a corresponding dihydroxy ketone. The stereochemical outcome of the reaction is dictated by the enzyme's inherent preference for creating either an (R)- or (S)-configured amine at the carbon bearing the keto group. mdpi.com For example, a ω-transaminase isolated from Chromobacterium violaceum (CV2025) has been shown to be highly stereoselective, forming (2S)-2-amino-1-phenyl-1,3-propanediols with over 99% enantiomeric excess (ee) from the corresponding racemic ketodiol. researchgate.net This high selectivity in forming the (S)-amine was observed regardless of the stereochemistry of the adjacent hydroxyl group. researchgate.net
The choice of amine donor is crucial for driving the reaction equilibrium towards product formation. While amino acids like L-alanine are used, inexpensive donors such as isopropylamine (B41738) are often preferred in industrial applications. researchgate.netacs.org The use of isopropylamine generates acetone (B3395972) as a byproduct, which can be removed from the reaction mixture to shift the equilibrium, thus improving conversion rates. researchgate.net
Research has demonstrated the successful application of transaminases for producing a variety of chiral amino diols. A multidisciplinary approach combining bioinformatics and experimental screening identified the C. violaceum ω-transaminase as an effective catalyst for the synthesis of (2S,3S)-2-aminopentane-1,3-diol from (3S)-1,3-dihydroxypentan-2-one. acs.org
Table 1: Examples of Transaminase-Mediated Amination for Chiral Amino Diol Synthesis
| Enzyme | Substrate | Amine Donor | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| ω-Transaminase (from Chromobacterium violaceum) | 1,3-dihydroxy-1-phenylpropan-2-one (racemic) | Isopropylamine | (2S)-2-amino-1-phenyl-1,3-propanediols | Highly stereoselective, producing the (2S)-amine in >99% ee. Not enantioselective towards the racemic ketone. | researchgate.net |
| ω-Transaminase (CV2025 from C. violaceum) | (3S)-1,3-dihydroxypentan-2-one | Isopropylamine | (2S,3S)-2-aminopentane-1,3-diol | Effective conversion to the target aminodiol as part of a biocatalytic cascade. | acs.org |
| Transaminase (HEwT_F84W) | Ketones | (S)-butan-2-amine | (S)-amines | Used in continuous-flow chemistry for efficient synthesis of chiral amines. | frontiersin.org |
| ω-Transaminases (from Pseudomonas putida) | Racemic amino alcohols (e.g., 2-aminobutan-1-ol) | Pyruvate (B1213749) | Keto alcohols and chiral amino alcohols | Effective for kinetic resolution of various racemic amino alcohols. | mdpi.com |
Engineered Polyketide Synthase (PKS) Platforms for Amino Alcohol Biosynthesis
Polyketide synthases (PKSs) are large, multienzyme complexes that build complex carbon skeletons from simple acyl-CoA precursors in an assembly-line fashion. nih.gov By engineering these modular platforms, it is possible to create novel biosynthetic pathways for the production of a wide range of chemicals, including diols and amino alcohols. researchgate.netbiorxiv.org
A novel biosynthetic platform utilizing a modular PKS has been developed for the efficient production of medium- and branched-chain amino alcohols. researchgate.netbiorxiv.org This system leverages a versatile loading module from the rimocidin (B1680639) PKS and NADPH-dependent terminal thioreductases (TRs). biorxiv.orgbiorxiv.org The PKS assembly line constructs a specific carbon chain, and the TR domain terminates the process by reductively cleaving the polyketide chain to release a terminal aldehyde. biorxiv.org
This aldehyde intermediate is a crucial branch point. It can be converted into different final products by introducing specific downstream enzymes. For the synthesis of amino alcohols, a transaminase is incorporated into the pathway. researchgate.netosti.gov The transaminase acts on the aldehyde generated by the PKS-TR system, converting it into the desired amino alcohol. biorxiv.org This combined PKS-transaminase approach allows for the production of various amino alcohols with defined chain lengths and branching patterns. researchgate.net
Using this platform in host organisms like Streptomyces albus, researchers have demonstrated the production of six different amino alcohols. biorxiv.org By replacing the standard malonyl-CoA-specific acyltransferase (AT) domain in a PKS extension module with ATs specific for methylmalonyl-CoA or ethylmalonyl-CoA, the platform can produce branched-chain amino alcohols. researchgate.netbiorxiv.org This modularity and the ability to program post-PKS modifications highlight the high tunability and efficiency of this engineered system for generating chemical diversity. researchgate.netbiorxiv.org
Table 2: Products from an Engineered PKS-Transaminase Platform
| Platform | Key Components | Host Organism | Products | Significance | Reference |
|---|---|---|---|---|---|
| Rimocidin PKS-TR Platform | Modular PKS, Terminal Thioreductase (TR), Transaminase (TA) | Streptomyces albus | Nine 1,3-diols, six amino alcohols, two 3-hydroxy acids | Demonstrates a highly tunable and efficient platform for producing diverse, high-value chemicals from glucose. Achieved titers of up to 1 g/L for specific diols. | researchgate.netbiorxiv.org |
| Engineered PKS-TR System | PKS with varied acyltransferase (AT) domains (malonyl-, methylmalonyl-, ethylmalonyl-CoA specific) | Streptomyces albus | Branched-chain diols and amino alcohols | Enables production of branched-chain compounds by swapping AT domains in the PKS modules. | biorxiv.org |
Biocatalytic Cascade Processes for Asymmetric Amino Diol Production
Biocatalytic cascade reactions, where multiple enzymatic steps are performed in a single reaction vessel ("one-pot"), represent an elegant and efficient strategy for complex chemical synthesis. nih.gov This approach avoids the costly and time-consuming isolation and purification of intermediates, reduces waste, and can overcome unfavorable reaction equilibria. researchgate.netresearchgate.net Several multi-enzyme cascades have been developed for the asymmetric production of chiral amino diols from simple, inexpensive starting materials. researchgate.netjove.com
One prominent example combines a transketolase (TK) and a transaminase (ω-TA). acs.orgresearchgate.net In this cascade, the transketolase catalyzes an asymmetric carbon-carbon bond formation to produce a chiral ketodiol intermediate. For instance, a TK can convert propionaldehyde (B47417) and hydroxypyruvate into (3S)-1,3-dihydroxypentan-2-one. researchgate.net Subsequently, a stereoselective ω-transaminase in the same pot aminates this keto-diol to yield the final product, such as (2S,3S)-2-aminopentane-1,3-diol. acs.orgresearchgate.net This particular cascade has been successfully scaled up, demonstrating its potential for preparative-scale synthesis. acs.org
Another strategy involves a three-component system using an aldolase (B8822740) and an imine reductase (IRED). csic.esacs.org Here, variants of D-fructose-6-phosphate aldolase (FSA) catalyze an aldol reaction between a prochiral aldehyde and a hydroxy ketone to form a dihydroxy ketone intermediate. csic.es This is followed by a reductive amination step catalyzed by an IRED, which uses an amine donor to convert the intermediate into the final amino-diol product. csic.es This two-step, one-pot process has been used to synthesize a range of amino-diols and amino-polyols with high stereoselectivity. csic.es
More complex cascades have also been designed. A three-enzyme sequential cascade for the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol (ABT) starts with the conversion of serine and pyruvate to L-alanine and hydroxypyruvate (HPA) by a serine transaminase. researchgate.netucl.ac.uk The HPA is then used by a transketolase to convert glycolaldehyde (B1209225) into L-erythrulose, which is finally aminated by a ω-transaminase to produce ABT. researchgate.netucl.ac.uk These examples showcase the modularity of biocatalysis, allowing for the rational combination of different enzymes to access a variety of stereochemically complex amino diols.
Table 3: Biocatalytic Cascade Systems for Chiral Amino Diol Synthesis
| Cascade System | Enzymes Involved | Starting Materials | Product | Significance | Reference |
|---|---|---|---|---|---|
| Transketolase-Transaminase | Transketolase (TK), ω-Transaminase (from C. violaceum) | Propionaldehyde, Hydroxypyruvate, Isopropylamine | (2S,3S)-2-aminopentane-1,3-diol | A concise, rapid, and scalable two-step, one-pot route to a chiral aminodiol. | acs.orgresearchgate.net |
| Aldolase-Imine Reductase | D-fructose-6-phosphate aldolase (FSA), Imine Reductase (IRED) | Prochiral aldehydes, Hydroxy ketones, Amines | Various amino-diols and amino-polyols | A three-component strategy enabling stereoselective synthesis of complex amino-polyols. Conversions of 30-88% were achieved. | csic.es |
| Dioxygenase-Decarboxylase | Dioxygenase (KDO1/KDO2), Decarboxylase (PLP-DC) | L-lysine | (3S)-hydroxy-cadaverine, (4R)-hydroxy-cadaverine | Combines C-H oxidation and decarboxylation to produce optically enriched amino alcohols from L-lysine with yields >93%. | nih.govjove.com |
| Three-Enzyme Cascade | Serine Transaminase, Transketolase, ω-Transaminase | Serine, Pyruvate, Glycolaldehyde | (2S,3R)-2-amino-1,3,4-butanetriol (ABT) | A sequential pathway designed to synthesize ABT from simple, low-cost substrates without the need to add expensive hydroxypyruvate. | researchgate.netucl.ac.uk |
Functional Group Modifications and Stereochemical Preservation
The presence of a primary amine and two hydroxyl groups (one primary, one secondary) on a chiral backbone makes this compound an ideal substrate for a range of functional group modifications. These transformations are often designed to proceed with high selectivity and retention of the original stereochemistry, a crucial aspect for applications in asymmetric synthesis and medicinal chemistry.
The selective oxidation of one hydroxyl group in the presence of another and an amino group is a significant challenge in the synthetic manipulation of this compound. The differentiation between the primary and secondary hydroxyl groups is key to achieving regioselective oxidation.
Site-selective oxidation of diols is a fundamentally important process in the synthesis of fine chemicals and pharmaceutical intermediates. osti.gov The ability to selectively manipulate one of several similar reactive hydroxyl groups within a molecule remains a significant challenge. osti.gov For diols, the relative reactivity of primary versus secondary hydroxyl groups often dictates the outcome of the oxidation. In many cases, primary alcohols are more readily oxidized than secondary alcohols.
While specific studies on the selective oxidation of this compound are not extensively detailed in the provided results, general principles of diol oxidation can be applied. The use of sterically hindered or electronically selective oxidizing agents can facilitate the desired transformation. For instance, enzyme-catalyzed oxidations or reactions employing catalysts with specific spatial constraints can favor the oxidation of the less sterically hindered primary hydroxyl group. osti.gov Conversely, reagents that coordinate with the diol in a specific manner might favor oxidation of the secondary hydroxyl group.
| Reactant | Catalyst/Reagent | Product(s) | Key Observation |
| Hexan-1,5-diol | Pt/ZIF-8 | 5-hydroxyhexanal | Selective oxidation of the primary alcohol. osti.gov |
| Hexan-1,5-diol | Pt/UiO-66 | Mixture of oxidation products | Less selective oxidation. osti.gov |
| 2-substituted propane-1,3-diols | Gluconobacter sp. | (-)-(R)-α-substituted β-hydroxypropionic acids | Enantioselective oxidation. researchgate.net |
This table illustrates the principles of selective diol oxidation, which are applicable to this compound.
Nucleophilic substitution reactions at the hydroxyl centers of this compound typically require activation of the hydroxyl group to convert it into a better leaving group. This can be achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.
The substitution of a hydroxyl group can proceed via either an S\N1 or S\N2 mechanism, with the stereochemical outcome being a key consideration. For a chiral center, an S\N2 reaction will result in an inversion of configuration, while an S\N1 reaction would lead to a racemic mixture. Given the stereochemical integrity required in many applications of this compound derivatives, controlling the mechanism of substitution is paramount.
While direct nucleophilic substitution on diols is challenging, the selective protection of one hydroxyl group followed by activation and substitution of the other is a common strategy. For instance, the primary hydroxyl group can be selectively protected, allowing the secondary hydroxyl group to be targeted for substitution, or vice versa.
The primary amino group of this compound is a nucleophilic center that readily participates in a variety of N-functionalization reactions. These modifications are crucial for altering the compound's physical and biological properties and for introducing new functionalities for further chemical transformations.
N-Methylation and N-Benzylation: N-alkylation, such as N-methylation and N-benzylation, can be achieved through several methods. Reductive amination, involving the reaction of the amine with an aldehyde (formaldehyde for methylation, benzaldehyde (B42025) for benzylation) in the presence of a reducing agent like sodium borohydride, is a common and effective strategy. Alternatively, direct alkylation with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) can be employed, often in the presence of a base to neutralize the hydrohalic acid byproduct.
In a study involving a related compound, N-benzyltetrahydrofuran-3-amine, nucleophilic substitution using benzyl halides was a direct route for its synthesis. This highlights the general applicability of this method for N-benzylation of amines.
Carbamate Formation: Carbamates are important functional groups in medicinal chemistry and can be readily formed from the amino group of this compound. This transformation typically involves the reaction of the amine with a chloroformate, an isocyanate, or through a transcarbamoylation reaction. organic-chemistry.org For example, reaction with benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc2O) would yield the corresponding N-Cbz or N-Boc protected amino diol, respectively. These protecting groups are valuable in peptide synthesis and other multi-step synthetic sequences. The formation of carbamates can also be achieved through the reaction with CO2 and an appropriate activating agent. organic-chemistry.org
| N-Functionalization Strategy | Reagent(s) | Product Type |
| N-Methylation | Formaldehyde, Sodium Borohydride | N-Methylated amine |
| N-Benzylation | Benzyl bromide, Base | N-Benzylated amine |
| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protected amine |
| Carbamate Formation | Benzyl chloroformate (Cbz-Cl) | N-Cbz protected amine |
| Carbamate Formation | Isocyanate (R-N=C=O) | Urea derivative |
Cyclization Reactions for Heterocyclic Scaffolds
The bifunctional nature of this compound, possessing both amino and hydroxyl groups, makes it an excellent precursor for the synthesis of various heterocyclic scaffolds. These cyclization reactions often proceed with high diastereoselectivity, preserving the stereochemical information of the starting material.
Oxazolidinones are a class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as antibiotics. 2-Amino-1,3-diols are key starting materials for the synthesis of these heterocycles. The formation of an oxazolidinone from this compound can be achieved by reacting it with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole (CDI) or a dialkyl carbonate. beilstein-journals.orgorganic-chemistry.org
The reaction typically proceeds via an intramolecular cyclization. The amino group and one of the hydroxyl groups react with the carbonyl source to form a five-membered ring. The regioselectivity of this cyclization (i.e., which hydroxyl group participates) can be influenced by the reaction conditions and the relative reactivity of the primary versus the secondary hydroxyl group. The use of chiral amino alcohols ensures the formation of optically active oxazolidinones, with the stereochemistry of the starting material being transferred to the product. thieme-connect.de
| Starting Material | Reagent(s) | Product | Reference |
| (1S,2R)-2-amino-1,2-diphenylethanol | Boc₂O, DMAP | (4R,5S)-4,5-Diphenyloxazolidin-2-one | thieme-connect.de |
| Epoxides | Chlorosulfonyl isocyanate | Oxazolidinones and cyclic carbonates | beilstein-journals.org |
| Amino alcohols | Urea, Nitromethane (microwave) | Oxazolidin-2-ones | organic-chemistry.org |
Schiff bases, or imines, are common intermediates in the chemical transformations of amino alcohols. They are typically formed by the condensation reaction between the primary amino group of this compound and an aldehyde or a ketone. This reaction is generally reversible and is often a key step in more complex reaction sequences.
The formation of a Schiff base can serve to protect the amino group or to activate the molecule for subsequent reactions. For example, the reduction of a Schiff base intermediate leads to the formation of a secondary amine. Aldol-type reactions can also occur at the α-carbon to the imine nitrogen, providing a route to more complex amino alcohol derivatives. bioorganica.com.ua
Studies have shown that the condensation of aminopolyols with aldehydes can lead to the formation of Schiff bases, which can exist in equilibrium with cyclic structures like oxazolidines. mdpi.comjptcp.com The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the specific nature of the aldehyde and amino alcohol. mdpi.com In some cases, the Schiff base is the thermodynamically more stable product. mdpi.com The intermediacy of Schiff bases is crucial in understanding the mechanisms of various transformations involving 2-amino-1,3-diols.
Applications of 2r,3s 2 Aminobutane 1,3 Diol in Complex Molecular Architectures
Chiral Building Block in Asymmetric Synthesis
In the field of asymmetric synthesis—the synthesis of a compound with a specific three-dimensional geometry—(2R,3S)-2-aminobutane-1,3-diol serves as a valuable chiral building block. The concept of the "chiral pool" involves using readily available, enantiomerically pure natural products as starting materials to impart chirality to new, synthetic molecules. Chiral amino alcohols, such as L-allo-Threoninol, are a crucial class of these building blocks. Their dual functionality, possessing both an amino group and two hydroxyl groups, allows for a variety of chemical transformations. This makes them valuable intermediates in the creation of complex pharmaceuticals and natural products where biological activity is often dependent on a specific stereoisomeric form. The defined stereochemistry at two centers within this compound allows it to guide the formation of new stereocenters in a predictable manner during a synthetic sequence.
Precursor for Biologically Active Compounds and Pharmaceutical Intermediates
The unique structural arrangement of this compound makes it an important starting material for a range of biologically significant molecules.
Sphingolipids are a class of lipids containing a backbone of a sphingoid base, which is characterized by a 2-amino-1,3-diol moiety. These molecules are integral to cell membranes and are involved in crucial cellular processes like signaling, cell recognition, and growth. Due to their significant biological roles, there is substantial interest in synthesizing sphingolipid analogues for therapeutic purposes.
This compound provides the core amino diol structure necessary for building these analogues. Research has demonstrated the stereoselective synthesis of various sphingoid bases and their derivatives. Methodologies often start from chiral precursors like amino acids to construct the 2-amino-1,3-diol framework with the correct stereochemistry. For example, syntheses have been developed to produce all four isomers of sphingosine, showcasing the ability to control the stereochemical outcome. The synthesis of acetylenic 2-amino-1,3-diol stereotriads has also been achieved with high efficiency and stereoselectivity. nih.gov These synthetic sphingolipid analogues are crucial for studying cellular metabolism and have been investigated for their potential to induce cell death in cancer cells by modulating ceramide metabolism. biorxiv.org
The demand for enantiomerically pure drugs has grown significantly, as the different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral building blocks are essential for the efficient synthesis of these single-enantiomer drugs. enamine.net this compound, as a readily available chiral molecule, serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.com Its structure is incorporated into larger molecules to ensure the final product has the correct spatial orientation required for effective interaction with biological targets like enzymes and receptors. enamine.net
One notable example in a related class of compounds is FTY720 (Fingolimod), an immunosuppressive drug used to treat multiple sclerosis. The synthesis of FTY720 and its analogues is centered around creating a 2-substituted 2-aminopropane-1,3-diol core, highlighting the pharmaceutical importance of this structural motif. nih.gov The development of such drugs relies on the availability of chiral precursors like amino diols to construct the desired stereochemistry essential for potent biological activity. nih.gov
Design and Synthesis of Chiral Ligands and Organocatalysts
Beyond being incorporated into the final product, chiral molecules like this compound are used to create tools for synthesis itself. Chiral ligands and organocatalysts are molecules that can direct a chemical reaction to produce a predominantly single enantiomer of the product, without being consumed in the reaction.
Amino alcohols are well-established precursors for a variety of effective chiral ligands. By chemically modifying the amino and hydroxyl groups of this compound, chemists can synthesize a range of bidentate (two-point binding) or tridentate (three-point binding) ligands. These ligands can then be complexed with a metal center to form a chiral catalyst. For instance, chiral 1,2-amino alcohols have been synthesized and evaluated as ligands in metal-catalyzed reactions. sfu.ca Similarly, other chiral diols, like (2R,3R)-(-)-2,3-Butanediol, are explicitly used as chiral ligands and auxiliaries in synthesis. fishersci.com These catalysts are employed in a wide array of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions, which are fundamental in modern organic synthesis.
Supramolecular Assembly and Material Science Applications
While specific research on this compound in supramolecular assembly is not extensively documented in the provided results, the functional groups present—amino and hydroxyl groups—are prime candidates for forming non-covalent interactions, such as hydrogen bonds. Hydrogen bonding is a key driving force in the self-assembly of molecules into larger, well-ordered supramolecular structures.
Chiral 1,3-diols and amino alcohols, in general, are known to participate in the formation of complex architectures. These interactions can lead to the formation of gels, liquid crystals, or other organized materials where the chirality of the building block is transferred to the macroscopic properties of the material. The precise spatial arrangement of the hydrogen bond donors (the -OH and -NH2 groups) and acceptors in L-allo-Threoninol could potentially be exploited to design novel materials with specific chiral recognition capabilities or optical properties.
Incorporation into Artificial Nucleic Acids and Other Biomimetic Structures
A significant application of this compound is in the field of xenonucleic acids (XNAs), which are synthetic analogues of DNA and RNA. These artificial structures are designed to mimic or improve upon the properties of natural nucleic acids for therapeutic or diagnostic purposes.
Researchers have developed a new artificial nucleic acid analogue, named (R)-Am-BuNA, which utilizes an acyclic (R)-4-amino-butane-1,3-diol phosphodiester backbone. This backbone is derived from a related chiral amino diol. The phosphoramidite (B1245037) monomers of this XNA were successfully synthesized and incorporated into DNA oligonucleotides.
Studies on these modified DNA strands revealed important properties. The thermal stability of the duplexes formed between the modified oligonucleotides and their complementary natural DNA strands was found to be highly dependent on the position of the modification. Furthermore, incorporating just a single (R)-Am-BuNA unit significantly enhanced the oligonucleotide's resistance to degradation by enzymes like fetal bovine serum (FBS) and snake venom phosphodiesterase (SVPDE). This increased enzymatic stability makes such analogues promising candidates for use as "capping" nucleotides in nucleic acid-based drugs, protecting them from rapid breakdown in the body.
Advanced Spectroscopic and Structural Characterization of 2r,3s 2 Aminobutane 1,3 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the configuration and conformation of chiral molecules. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed picture of the molecular architecture can be constructed.
1D and 2D NMR Techniques for Configuration and Conformation
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each atom. In the case of a closely related compound, (2R,3S)-2,3-butanediol, the ¹H NMR spectrum shows distinct signals for the methyl and methine protons, with specific chemical shifts and coupling constants that are indicative of their relative stereochemistry. For (2R,3S)-2-aminobutane-1,3-diol, one would expect a similarly informative ¹H NMR spectrum, with characteristic signals for the protons on the carbon backbone, the hydroxyl groups, and the amino group. The coupling constants between adjacent protons (³JHH) are particularly valuable, as their magnitude can be related to the dihedral angle between them via the Karplus equation, thus providing insight into the molecule's preferred conformation.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for probing through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the protons on C1, C2, C3, and C4, allowing for the tracing of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is essential for assigning the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the complete molecular structure, including the assignment of quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are in close proximity, providing powerful evidence for the relative stereochemistry and conformation of the molecule. For instance, in a study of pinane-based 2-amino-1,3-diols, NOESY experiments were critical in determining the relative configuration of the newly formed stereocenters.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C1-H₂ | ~3.5-3.7 | ~65-70 |
| C2-H | ~3.0-3.3 | ~55-60 |
| C3-H | ~3.8-4.1 | ~70-75 |
| C4-H₃ | ~1.1-1.3 | ~15-20 |
| N-H₂ | Broad, ~1.5-3.0 | - |
| O-H | Broad, ~2.0-4.0 | - |
Interactive Data Table: Hypothetical NMR Data for this compound (This data is illustrative and based on analogous compounds)
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms. For complex molecules like pinane-based 2-amino-1,3-diols, X-ray crystallography has been successfully used to elucidate the absolute configuration.
Refinement using Multipolar Atom Models
Standard crystallographic refinement is based on the independent atom model (IAM), which assumes that atoms are spherical. However, for high-resolution diffraction data, a more sophisticated approach known as multipolar atom model refinement can be employed. This method accounts for the aspherical distribution of electron density around atoms due to chemical bonding and lone pairs. This leads to a more accurate and detailed description of the electronic structure of the molecule. While no specific studies employing this technique on this compound have been found, it represents a state-of-the-art method for obtaining highly detailed structural information from crystallographic data.
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment
Chromatographic techniques are essential for determining the enantiomeric and diastereomeric purity of chiral compounds. These methods rely on the differential interaction of the stereoisomers with a chiral stationary phase or a chiral derivatizing agent.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile chiral compounds. The sample is first derivatized to increase its volatility and then passed through a capillary column coated with a chiral stationary phase. The different enantiomers and diastereomers interact differently with the chiral stationary phase, leading to their separation. The mass spectrometer then provides structural information for each separated component. For amino alcohols, derivatization of both the amino and hydroxyl groups is typically required. While specific methods for this compound are not detailed in the literature, general methods for the chiral GC separation of amino alcohols are well-established and could be adapted.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of chiral compounds. The separation is achieved on a column packed with a chiral stationary phase (CSP). The choice of CSP and the mobile phase composition are critical for achieving good separation of the stereoisomers. For amino alcohols, polysaccharide-based or crown ether-based CSPs are often effective.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of non-volatile or thermally labile compounds and for complex mixtures. Chiral LC-MS methods have been developed for the analysis of various small molecules, including amino acids, and could be applied to assess the enantiomeric and diastereomeric purity of this compound. The development of a successful chiral LC-MS method would involve screening different chiral columns and mobile phases to achieve optimal separation of all four possible stereoisomers of 2-aminobutane-1,3-diol (B11762401).
The following table summarizes the key aspects of the chromatographic techniques discussed.
| Technique | Principle | Typical Stationary Phase | Derivatization | Detection |
| Chiral GC-MS | Differential interaction with a chiral stationary phase in the gas phase. | Cyclodextrin (B1172386) derivatives, chiral polysiloxanes. | Often required to increase volatility. | Mass Spectrometry (MS) |
| Chiral HPLC | Differential interaction with a chiral stationary phase in the liquid phase. | Polysaccharide derivatives, Pirkle-type, crown ethers. | Not always necessary. | UV, Refractive Index, etc. |
| Chiral LC-MS | Combines HPLC separation with mass spectrometric detection. | Same as Chiral HPLC. | Not always necessary. | Mass Spectrometry (MS) |
Interactive Data Table: Overview of Chromatographic Methods
Computational and Theoretical Investigations of 2r,3s 2 Aminobutane 1,3 Diol
Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, which in turn provides a deep understanding of their reactivity and the pathways of chemical reactions. While specific DFT studies on (2R,3S)-2-aminobutane-1,3-diol are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its chemical behavior.
DFT calculations can be employed to determine various molecular properties that are crucial for predicting reactivity. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the distribution of electrostatic potential, and the Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the amino group is expected to be the primary nucleophilic center, while the hydroxyl groups can act as both hydrogen bond donors and acceptors.
In the context of reaction mechanisms, DFT is instrumental in mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating the most favorable reaction pathways. For instance, in the synthesis of 2-amino-1,3-diols, DFT can be used to model the stereoselective steps, providing a rationale for the observed diastereoselectivity. Recent computational studies on similar reactions, such as the aza-Henry reaction, have utilized DFT to understand catalyst-substrate interactions and predict stereochemical outcomes. nih.gov
Furthermore, DFT can be used to study the mechanism of reactions where this compound acts as a reactant. For example, in acylation or alkylation reactions, DFT can help predict the chemoselectivity between the amino and hydroxyl groups and the regioselectivity between the two hydroxyl groups.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | 2.1 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 10.6 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data that can be obtained from DFT calculations.
Molecular Dynamics (MD) Simulations for Chiral Recognition and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly well-suited for investigating complex phenomena such as chiral recognition and the influence of solvents on molecular conformation and interactions.
Chiral recognition is a critical process in many biological and chemical systems, and MD simulations can provide detailed insights into the mechanisms governing these interactions. In the context of this compound, MD simulations can be used to model its interaction with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography. mdpi.com These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that are responsible for the differential binding of enantiomers and diastereomers. Studies on similar amino acid-based systems have shown that stereoselective intermolecular hydrogen bonds play a significant role in chiral discrimination. nsf.gov
The effect of solvent on the conformation and behavior of this compound can also be effectively studied using MD simulations. Solvents can significantly influence the stability of different conformers by solvating polar groups and mediating intramolecular and intermolecular interactions. By performing simulations in different explicit solvents (e.g., water, methanol (B129727), chloroform), it is possible to observe how the solvent environment affects the conformational preferences of the molecule. aps.orgrsc.org This is particularly important for understanding its behavior in different reaction media or biological environments. For instance, in a polar protic solvent like water, the amino and hydroxyl groups will be extensively solvated, which can influence the accessibility of these groups for reaction.
Table 2: Key Intermolecular Interactions in Chiral Recognition from MD Simulations
| Interaction Type | Potential Role in Chiral Recognition of this compound |
| Hydrogen Bonding | The amino and hydroxyl groups can form stereospecific hydrogen bonds with a chiral selector, leading to differential binding energies. |
| Van der Waals Forces | Differences in the spatial arrangement of the methyl and hydroxymethyl groups can lead to varying steric fit and van der Waals interactions with a chiral binding pocket. |
| Electrostatic Interactions | The partial charges on the nitrogen and oxygen atoms can lead to distinct electrostatic interactions with a chiral selector. |
Prediction of Stereoselectivity and Conformational Analysis
Computational methods are increasingly used to predict the stereoselectivity of chemical reactions and to analyze the conformational landscape of molecules. For a molecule with multiple stereocenters like 2-aminobutane-1,3-diol (B11762401), understanding its conformational preferences is key to understanding its reactivity and biological activity.
The prediction of stereoselectivity in the synthesis of aminodiols is a complex task that can be aided by computational modeling. beilstein-journals.org Both quantum mechanical methods like DFT and, more recently, machine learning approaches are being developed to predict the enantiomeric or diastereomeric excess of a reaction. nih.govresearchgate.netbohrium.comarxiv.org These models take into account the structure of the reactants, catalysts, and reaction conditions to predict the most likely stereochemical outcome. For the synthesis of this compound, computational models could be used to screen different catalysts and conditions to optimize the yield of the desired stereoisomer.
Conformational analysis of this compound involves identifying the stable low-energy conformations of the molecule. This can be achieved through systematic or stochastic conformational searches, followed by geometry optimization and energy calculation using methods like molecular mechanics or DFT. The relative populations of different conformers can then be estimated using the Boltzmann distribution. The conformation of the molecule is determined by the torsion angles around the C-C and C-O bonds, and is influenced by steric hindrance, intramolecular hydrogen bonding, and gauche interactions. The relative stability of different conformers of similar diols, such as butane-2,3-diol, has been studied in detail and provides a good model for understanding the conformational behavior of this compound. youtube.com
Table 3: Representative Dihedral Angles for a Stable Conformer of this compound (Hypothetical)
| Dihedral Angle | Atoms Involved | Value (degrees) |
| τ1 | H-O1-C1-C2 | 178 |
| τ2 | O1-C1-C2-N | -65 |
| τ3 | C1-C2-C3-O2 | 60 |
| τ4 | C2-C3-C4-H | 180 |
Note: These values are hypothetical and represent one possible low-energy conformation.
Symmetry Analysis and Identification of Meso Forms within Diol Series
Symmetry analysis is a fundamental aspect of stereochemistry that helps in understanding the relationships between different stereoisomers. For a molecule with multiple chiral centers, the presence or absence of symmetry elements determines whether the molecule is chiral or achiral.
The 2-aminobutane-1,3-diol series has two chiral centers, at C2 and C3. This gives rise to a maximum of 2^2 = 4 stereoisomers. These are the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) isomers. The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers.
A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and is optically inactive. A key feature of a meso compound is the presence of an internal plane of symmetry that divides the molecule into two mirror-image halves.
In the case of the 2-aminobutane-1,3-diol series, if the substituents on C2 and C3 were identical (e.g., in butane-2,3-diol), the (R,S) and (S,R) isomers would be a single meso compound. However, in 2-aminobutane-1,3-diol, the substituents on C2 (-NH2 and -CH2OH) are different from those on C3 (-OH and -CH3). Therefore, there is no internal plane of symmetry in any of the stereoisomers, and none of them are meso compounds. All four stereoisomers of 2-aminobutane-1,3-diol are chiral and optically active.
Computational tools can be used to perform symmetry analysis by examining the molecular geometry and identifying any symmetry elements. This can be particularly useful for more complex molecules where the presence of symmetry is not immediately obvious.
Table 4: Stereoisomers of 2-Aminobutane-1,3-diol
| Stereoisomer | Configuration | Relationship | Chirality |
| 1 | (2R,3R) | Enantiomer of (2S,3S) | Chiral |
| 2 | (2S,3S) | Enantiomer of (2R,3R) | Chiral |
| 3 | (2R,3S) | Enantiomer of (2S,3R) | Chiral |
| 4 | (2S,3R) | Enantiomer of (2R,3S) | Chiral |
Medicinal Chemistry Perspectives on 2r,3s 2 Aminobutane 1,3 Diol Scaffolds
Scaffold Hopping Strategies for Novel Chemotype Generation
Scaffold hopping is a crucial strategy in medicinal chemistry aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule. This approach is particularly valuable for navigating intellectual property landscapes and improving the physicochemical and pharmacokinetic properties of a lead compound. While direct and extensively documented examples of scaffold hopping originating from or leading to the (2R,3S)-2-aminobutane-1,3-diol scaffold are not abundantly reported in publicly available literature, the principles of this strategy can be conceptually applied to this chiral building block.
The core concept of scaffold hopping involves replacing the central molecular framework, or scaffold, while preserving the key pharmacophoric elements responsible for biological activity. For the this compound scaffold, these elements would be the spatially defined amino and hydroxyl groups.
Conceptual Scaffold Hopping Approaches:
Topology-Based Hopping: This involves replacing the butane backbone with other cyclic or acyclic structures that can maintain a similar spatial arrangement of the key functional groups. For instance, cyclopentane or cyclohexane rings with appropriate substitutions could mimic the conformational constraints of the original scaffold.
Heterocycle Replacements: The carbon backbone could be replaced with various heterocyclic rings, such as piperidines or morpholines. These replacements can introduce new hydrogen bonding capabilities, alter polarity, and improve metabolic stability.
Ring Opening and Closure: A cyclic derivative incorporating the this compound motif could be conceptually "opened" to an acyclic analogue, or an acyclic precursor could be cyclized to generate a novel constrained scaffold that maintains the desired pharmacophore.
The successful application of these strategies would result in the generation of new chemical entities with potentially improved drug-like properties, while retaining the essential binding interactions of the original this compound-derived pharmacophore.
Structure-Activity Relationship (SAR) Elucidation and Optimization
The primary and secondary hydroxyl groups, along with the primary amino group, serve as key points for chemical modification.
Key Areas for SAR Exploration:
N-Acylation/Alkylation: Modification of the amino group through acylation or alkylation can significantly influence binding affinity and selectivity. The nature of the substituent, including its size, lipophilicity, and hydrogen bonding capacity, can be systematically varied to probe the requirements of the target's binding pocket.
O-Alkylation/Esterification: Modification of the hydroxyl groups can impact solubility, metabolic stability, and interactions with the biological target. Selective protection and modification of the primary versus the secondary alcohol can provide insights into the specific roles of each hydroxyl group in binding.
Stereochemical Importance: The (2R,3S) configuration is critical. Synthesis and evaluation of other stereoisomers of 2-aminobutane-1,3-diol (B11762401) would unequivocally establish the importance of this specific arrangement for the observed biological activity.
A hypothetical SAR study on a series of N-acylated this compound derivatives targeting a specific enzyme could yield data as illustrated in the table below.
| Compound ID | R Group (at Amino) | IC50 (nM) | Notes |
| 1a | -H | >10000 | Unmodified scaffold shows no activity. |
| 1b | -COCH3 | 500 | Acetyl group confers moderate activity. |
| 1c | -COPh | 150 | Phenyl group improves potency, suggesting a hydrophobic pocket. |
| 1d | -CO(4-F-Ph) | 75 | Electron-withdrawing group on the phenyl ring enhances activity. |
| 1e | -CO(4-OMe-Ph) | 200 | Electron-donating group reduces activity compared to 1d. |
| 1f | -SO2Ph | 800 | Sulfonamide linkage is less favorable than amide. |
This table is a hypothetical representation of an SAR study and is for illustrative purposes only.
Such systematic studies allow medicinal chemists to build a comprehensive understanding of the molecular features required for optimal biological activity, guiding the design of more potent and selective compounds.
Design of Pharmacologically Relevant Derivatives
The insights gained from SAR studies are directly applied to the rational design of derivatives with improved pharmacological properties. The this compound scaffold has been incorporated into various classes of biologically active molecules, including inhibitors of enzymes such as HIV protease.
For instance, the hydroxyethylamine isostere is a well-known transition-state mimic used in the design of aspartyl protease inhibitors. The this compound scaffold can be seen as a precursor or a related structural motif to such isosteres. The design of potent HIV protease inhibitors often involves incorporating a central hydroxyl group that mimics the tetrahedral intermediate of peptide bond hydrolysis.
Design Strategy for a Hypothetical HIV Protease Inhibitor:
A design strategy could involve utilizing the this compound core to present key functionalities that interact with the active site of HIV protease.
| Moiety | Position on Scaffold | Rationale |
| P2/P2' Ligand | N-terminus | Large, hydrophobic groups to occupy the S2/S2' pockets of the protease. |
| Transition-State Mimic | C3-hydroxyl | The secondary hydroxyl group to interact with the catalytic aspartate residues. |
| P1/P1' Ligand | C4 and beyond | Groups designed to fit into the S1/S1' pockets of the protease. |
The table below illustrates a hypothetical series of designed derivatives targeting HIV protease, building upon the SAR principles.
| Derivative ID | P2/P2' Group | P1/P1' Group | Ki (nM) |
| 2a | Boc | Benzyl (B1604629) | 50 |
| 2b | Cbz | Isobutyl | 35 |
| 2c | Naphthoyl | Phenyl | 10 |
| 2d | Furanylacetyl | Indolylmethyl | 5 |
This table is a hypothetical representation for illustrative purposes only.
By iteratively designing, synthesizing, and testing such derivatives, medicinal chemists can optimize the interactions between the ligand and the target enzyme, leading to the development of potent and selective drug candidates. The this compound scaffold, with its defined stereochemistry and versatile functional handles, serves as an excellent starting point for such drug design endeavors.
Emerging Trends and Future Research Directions
Integration of Artificial Intelligence and Machine Learning in Chiral Synthesis
The convergence of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry is set to transform the development of chiral molecules like (2R,3S)-2-aminobutane-1,3-diol. joaiar.orgarxiv.org Traditionally, the discovery of optimal catalysts and reaction conditions for stereoselective synthesis has been a time-consuming, trial-and-error process. cas.cn AI and ML algorithms, however, can analyze vast datasets from chemical literature and experimental results to identify patterns and predict reaction outcomes with remarkable speed and accuracy. cas.cncatalysis-summit.com
Key applications of AI/ML in this field include:
Catalyst Design and Optimization: AI can accelerate the design of novel, highly efficient catalysts. joaiar.orgcatalysis-summit.com By processing large datasets, machine learning models can screen thousands of potential catalyst candidates, identifying those with desirable properties such as high activity and selectivity. catalysis-summit.com Generative algorithms can even propose entirely new catalyst structures that may not have been conceived through traditional methods. catalysis-summit.com
Predicting Enantioselectivity: A significant challenge in chiral synthesis is predicting the enantiomeric excess (e.e.) of a reaction. ML models are being developed to predict the stereoselectivity of reactions by analyzing the features of substrates, catalysts, and reaction conditions. youtube.comnih.gov For instance, deep neural networks and other models are being trained to predict the Gibbs free energy differences between transition states, which dictates the enantiomeric ratio. nih.gov This predictive power allows researchers to prioritize experiments, saving time and resources. youtube.comrsc.org
Automated Synthesis: AI-driven closed-loop systems are being developed to integrate automated synthesis, characterization, and optimization. cas.cn These systems can autonomously conduct experiments, analyze the results, and then use that data to inform the next set of experiments, leading to a more efficient and reproducible catalyst development cycle. cas.cn
Table 1: Impact of AI/ML on Chiral Synthesis of Amino Diols
| Area of Impact | Traditional Approach | AI/ML-Driven Approach | Potential Advantage |
|---|---|---|---|
| Catalyst Discovery | Manual, intuition-based design and screening. | High-throughput virtual screening and generative design. catalysis-summit.com | Accelerated discovery of novel, highly selective catalysts. |
| Reaction Optimization | One-variable-at-a-time experimentation. | Bayesian optimization and active learning loops. arxiv.org | Faster convergence to optimal reaction conditions with fewer experiments. |
| Enantioselectivity Prediction | Based on mechanistic understanding and empirical data. | Predictive models trained on large datasets. nih.govchemistryworld.com | Accurate a priori prediction of stereochemical outcomes. |
| Process Scalability | Often requires re-optimization at larger scales. | AI models can help predict and mitigate scale-up issues. | More seamless transition from laboratory to industrial production. |
Green Chemistry Principles in the Production of Amino Diols
The principles of green chemistry are increasingly influencing the synthesis of chiral amino diols, aiming to create more sustainable and environmentally benign processes. A key metric in this endeavor is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. primescholars.comresearchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. primescholars.comrsc.org
Strategies for incorporating green chemistry in amino diol synthesis include:
Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical methods. researchgate.net Biocatalytic reactions are typically performed under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing energy consumption and the need for hazardous organic solvents. researchgate.netacs.org
Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. researchgate.net This minimizes the formation of byproducts and waste. primescholars.com
Renewable Feedstocks: Research is exploring the use of renewable resources, such as amino acids and sugars derived from biomass, as starting materials for the synthesis of diols and other valuable chemicals. pnas.org
Solvent Selection: The choice of solvent has a significant environmental impact. Green chemistry promotes the use of safer solvents, such as water or bio-based solvents, and encourages solvent-free reaction conditions where possible.
Table 2: Comparison of Synthetic Routes based on Green Chemistry Metrics
| Synthetic Route | Key Features | Atom Economy | E-Factor (Waste/Product Ratio) | Environmental Impact |
|---|---|---|---|---|
| Traditional Chemical Synthesis | Often involves protecting groups, harsh reagents, and organic solvents. | Can be low due to multi-step processes and stoichiometric reagents. primescholars.com | Typically high. | Higher energy consumption and waste generation. |
| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to improve efficiency and selectivity. | Can be improved by replacing low-economy steps with enzymatic ones. | Moderate. | Reduced environmental footprint compared to purely chemical routes. |
| Whole-Cell Biocatalysis | Utilizes microorganisms to perform multi-step syntheses. | Potentially very high, especially if starting from simple sugars. | Can be very low. | Minimal use of hazardous reagents and solvents. |
Discovery and Engineering of Novel Biocatalysts for Sustainable Synthesis
Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral molecules, including amino diols. researchgate.netrsc.org Enzymes such as transaminases, ketoreductases, and imine reductases offer high selectivity under mild reaction conditions. mdpi.comrsc.orgmdpi.com
Current research focuses on:
Enzyme Discovery: Prospecting for novel enzymes from diverse environmental sources (metagenomics) to identify biocatalysts with new or improved activities for the synthesis of amino diols. researchgate.netacs.org
Protein Engineering: Using techniques like directed evolution and machine learning-guided protein design to enhance the properties of existing enzymes. nih.govacs.orgnih.gov This can improve an enzyme's stability, substrate scope, and stereoselectivity. For example, ketoreductases have been engineered for the highly enantiospecific reduction of prochiral ketones to produce chiral alcohols, which are key intermediates. rsc.org
Enzyme Cascades: Combining multiple enzymes in one-pot reactions to perform multi-step syntheses without the need to isolate intermediates. researchgate.net This approach improves process efficiency and reduces waste. For instance, a two-enzyme cascade using an alcohol dehydrogenase and an amine dehydrogenase has been engineered to convert diols to amino alcohols. researchgate.net
Table 3: Key Biocatalysts in Chiral Amino Diol Synthesis
| Enzyme Class | Catalyzed Reaction | Role in Amino Diol Synthesis |
|---|---|---|
| Transaminases (TAs) | Transfer of an amino group from a donor to a ketone or aldehyde. mdpi.commdpi.com | Introduction of the chiral amine functionality. nih.gov |
| Ketoreductases (KREDs) | Stereoselective reduction of ketones to chiral alcohols. mdpi.comrsc.org | Creation of the chiral hydroxyl group. rsc.org |
| Imine Reductases (IREDs) | Asymmetric reduction of imines to chiral amines. acs.orgcsic.es | Can be used in reductive amination cascades to form the amino alcohol. researchgate.netresearchgate.net |
| Aldolases | Formation of carbon-carbon bonds to create larger, functionalized molecules. researchgate.netchemrxiv.org | Can be used to construct the dihydroxy ketone precursor to the amino diol. csic.es |
Advanced Applications in Materials Science and Nanotechnology
The unique stereochemistry of this compound and other chiral building blocks makes them attractive for the development of advanced materials with novel properties. nih.govresearchgate.net The ability of chiral molecules to self-assemble into highly ordered structures is a key area of interest. nih.govacs.org
Potential applications include:
Chiral Polymers: Incorporation of chiral units like amino diols into polymer backbones can lead to materials with unique chiroptical properties, which are useful in applications such as chiral chromatography and optical devices.
Self-Assembled Nanostructures: Chiral molecules can spontaneously organize into complex, three-dimensional structures like helices, vesicles, and nanofibers. nih.govmdpi.com These self-assembled materials can have applications in areas such as drug delivery, tissue engineering, and catalysis. The transfer of chirality from the molecular level to the supramolecular level can induce specific biological responses or catalytic activities. nih.gov
Functional Materials: The amino and hydroxyl groups of this compound provide sites for further functionalization, allowing it to be incorporated into a variety of materials, including metal-organic frameworks (MOFs) and liquid crystals, to impart chirality and specific functionalities.
Table 4: Potential Applications of this compound in Materials Science
| Application Area | Principle | Potential Functionality |
|---|---|---|
| Chiral Separation | Incorporation into stationary phases for chromatography. | Enantioselective separation of racemic mixtures. |
| Asymmetric Catalysis | Use as a ligand for metal catalysts or as an organocatalyst. | Inducing stereoselectivity in chemical reactions. |
| Biomaterials | Use in the synthesis of biocompatible polymers and hydrogels. | Mimicking chiral structures in biological systems for applications like tissue engineering. nih.gov |
| Chiroptical Devices | Formation of liquid crystals or thin films with circularly polarized light (CPL) emission. mdpi.com | Components for advanced optical displays and sensors. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2R,3S)-2-aminobutane-1,3-diol, and how can researchers validate their stereochemical outcomes?
- Methodological Answer :
- Enzymatic Synthesis : Adapting biocatalytic approaches from similar amino diols, such as transketolase (TK) and ω-transaminase (ω-TA) cascades, can achieve stereoselectivity. For example, engineered TK variants (e.g., E. coli D469T) catalyze asymmetric carbon-carbon bond formation, while ω-TA from Chromobacterium violaceum can introduce the amine group with high enantiomeric excess (ee) using isopropylamine as an amine donor .
- Validation : Confirm stereochemistry via H NMR analysis of diastereomeric derivatives (e.g., using chiral auxiliaries) or chiral chromatography. For instance, sphingosine derivatives with (2R,3S) configurations were validated using X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Compare experimental [M+H] values with theoretical masses (e.g., ±1 ppm tolerance) to confirm molecular formula .
- H NMR Analysis : Assign peaks using coupling constants and chemical shifts. For example, vicinal diol protons typically resonate between δ 3.5–4.5 ppm, while amine protons may appear as broad singlets or split into multiplets due to hydrogen bonding .
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) and compare retention times against known standards.
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in NMR data when synthesizing this compound derivatives?
- Methodological Answer :
- Solvent/Temperature Optimization : Vary solvents (e.g., DMSO-d vs. CDCl) or temperatures to resolve overlapping peaks. For example, DMSO-d enhances hydrogen-bonding effects, sharpening amine proton signals .
- Isotopic Labeling : Synthesize N-labeled analogs to simplify amine proton splitting patterns .
- Dynamic NMR (DNMR) : Analyze exchange broadening in variable-temperature NMR to identify conformational equilibria (e.g., chair vs. boat forms in bicyclic analogs) .
Q. How can computational modeling enhance the enantioselective synthesis of this compound?
- Methodological Answer :
- Enzyme Engineering : Use molecular docking (e.g., AutoDock Vina) to predict substrate-enzyme interactions. For ω-TA, mutate residues near the active site (e.g., Y152A) to accommodate bulkier substrates .
- Kinetic Modeling : Fit Michaelis-Menten parameters (K, V) to optimize substrate feeding rates in multi-enzyme cascades. For example, coupling TK and ω-TA reactions reduces intermediate accumulation and improves ee >99% .
- DFT Calculations : Predict transition-state geometries to rationalize stereochemical outcomes. Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate configurations .
Q. What strategies mitigate byproduct formation during large-scale biocatalytic synthesis of this compound?
- Methodological Answer :
- In Situ Product Removal (ISPR) : Integrate membrane filtration or adsorption resins to sequester the product, minimizing degradation or side reactions .
- Cofactor Recycling : Co-express glucose dehydrogenase (GDH) with ω-TA to regenerate NADH/NADPH, reducing costs and byproducts .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and trigger feed adjustments .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound in aqueous vs. organic solvents?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in water, methanol, and acetonitrile. Monitor degradation via LC-MS and identify products (e.g., oxidation to ketones or cyclization to lactams) .
- pH Optimization : Stabilize the compound by buffering aqueous solutions at pH 5–6, where the amine group is protonated, reducing nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
